2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide
Overview
Description
2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the second position of the benzene ring, a pyridin-3-ylmethyl group attached to the nitrogen atom, and a 1H-pyrrol-1-yl group at the fifth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core by reacting 2-chlorobenzoic acid with an appropriate amine, such as pyridin-3-ylmethylamine, under conditions that facilitate amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
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Introduction of the Pyrrole Group: : The next step involves the introduction of the pyrrole group at the fifth position of the benzene ring. This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide
- 2-chloro-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide
- 2-chloro-N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide
Uniqueness
2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide is unique due to the specific positioning of the pyridin-3-ylmethyl and 1H-pyrrol-1-yl groups on the benzene ring
Properties
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)-5-pyrrol-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-16-6-5-14(21-8-1-2-9-21)10-15(16)17(22)20-12-13-4-3-7-19-11-13/h1-11H,12H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKOVVPEIXNRQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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